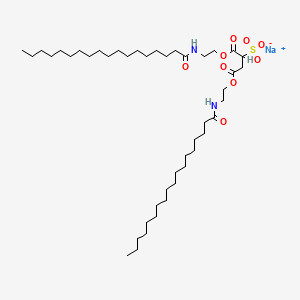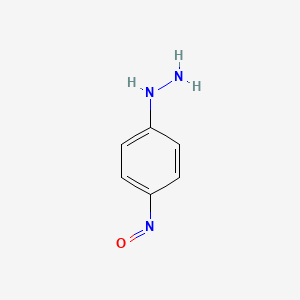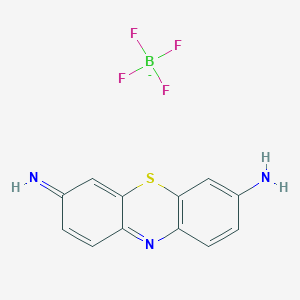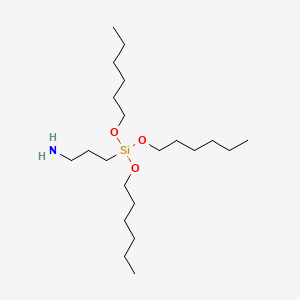
3-(Tris(hexyloxy)silyl)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tris(hexyloxy)silyl)propylamine is an organosilicon compound with the molecular formula C21H47NO3Si. It is characterized by the presence of a propylamine group attached to a silicon atom, which is further bonded to three hexyloxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tris(hexyloxy)silyl)propylamine typically involves the reaction of 3-aminopropyltriethoxysilane with hexanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the substitution of ethoxy groups with hexyloxy groups. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tris(hexyloxy)silyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The hexyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various alkoxy or functionalized silane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Tris(hexyloxy)silyl)propylamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Tris(hexyloxy)silyl)propylamine involves its ability to form stable bonds with various substrates through its silicon atom. The hexyloxy groups provide hydrophobic properties, while the propylamine group offers reactivity towards nucleophiles and electrophiles. This dual functionality allows the compound to interact with a wide range of molecular targets and pathways, making it versatile in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar structure but with ethoxy groups instead of hexyloxy groups.
3-(Trimethoxysilyl)propylamine: Contains methoxy groups instead of hexyloxy groups.
3-(Tris(trimethylsiloxy)silyl)propylamine: Features trimethylsiloxy groups instead of hexyloxy groups.
Uniqueness
3-(Tris(hexyloxy)silyl)propylamine is unique due to its hexyloxy groups, which provide enhanced hydrophobicity and stability compared to its ethoxy and methoxy counterparts. This makes it particularly useful in applications where moisture resistance and long-term stability are critical .
Eigenschaften
CAS-Nummer |
94277-92-6 |
|---|---|
Molekularformel |
C21H47NO3Si |
Molekulargewicht |
389.7 g/mol |
IUPAC-Name |
3-trihexoxysilylpropan-1-amine |
InChI |
InChI=1S/C21H47NO3Si/c1-4-7-10-13-18-23-26(21-16-17-22,24-19-14-11-8-5-2)25-20-15-12-9-6-3/h4-22H2,1-3H3 |
InChI-Schlüssel |
AHGOFHPILSLAMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCO[Si](CCCN)(OCCCCCC)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


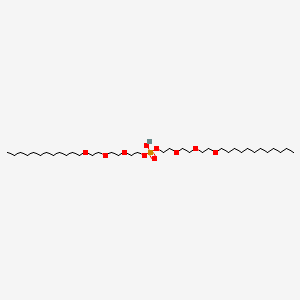
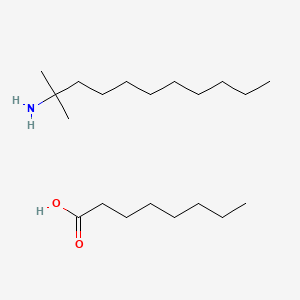
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)
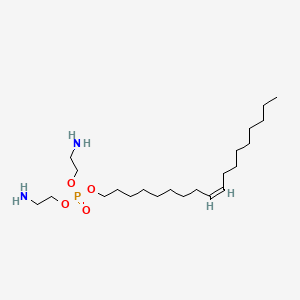
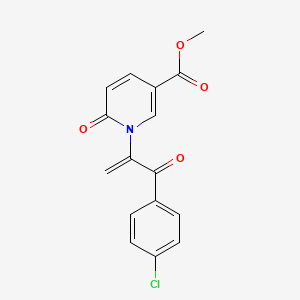
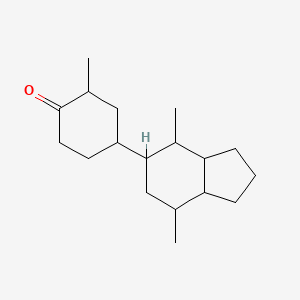
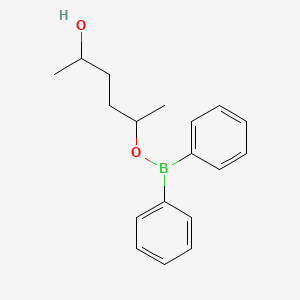
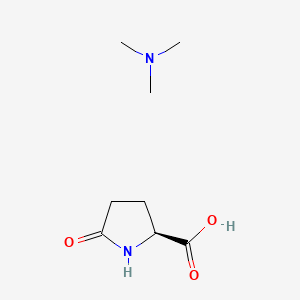

![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)
